1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride
Description
1-[4-(3-Nitrophenoxy)butyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a butyl chain that is further connected to a nitrophenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[4-(3-nitrophenoxy)butyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c18-17(19)14-7-6-8-15(13-14)20-12-5-4-11-16-9-2-1-3-10-16;/h6-8,13H,1-5,9-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYYBUHVNOVCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Etherification: The reaction of 3-nitrophenol with a butyl halide to form 3-nitrophenoxybutane.
Piperidine Introduction: The nucleophilic substitution of the butyl halide with piperidine to form 1-[4-(3-nitrophenoxy)butyl]piperidine.
Hydrochloride Formation: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and butyl derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(3-Nitrophenoxy)butyl]piperidine;hydrochloride can be compared with other piperidine derivatives such as:
3-(4-Nitrophenoxy)piperidine hydrochloride: Similar structure but with the nitrophenoxy group attached directly to the piperidine ring.
4-(3-Nitrophenoxy)piperidine hydrochloride: Another structural isomer with different substitution patterns.
Icaridin: A piperidine derivative used as an insect repellent, highlighting the versatility of the piperidine scaffold.
The uniqueness of 1-[4-(3-nitrophenoxy)butyl]piper
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
